"mass spectrometry analysis of 3-Bromo-5-(2-methylpropoxy)aniline"
"mass spectrometry analysis of 3-Bromo-5-(2-methylpropoxy)aniline"
An In-Depth Guide to the Mass Spectrometric Analysis of 3-Bromo-5-(2-methylpropoxy)aniline
Introduction
3-Bromo-5-(2-methylpropoxy)aniline is a substituted aromatic amine, a class of compounds that serves as a crucial building block in medicinal chemistry and drug development. Its structural complexity, featuring a bromine atom, an ether linkage, and an amino group, necessitates robust analytical methods for unequivocal identification, purity assessment, and structural elucidation. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-5-(2-methylpropoxy)aniline. It moves beyond standard operating procedures to explain the underlying principles and strategic decisions that ensure data integrity and analytical success. We will explore optimal ionization techniques, predictable fragmentation patterns, and detailed experimental protocols grounded in established scientific principles.
Physicochemical Properties and Expected Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is the foundation of any successful MS method. The structure of 3-Bromo-5-(2-methylpropoxy)aniline dictates its behavior within the mass spectrometer.
The most telling feature is the presence of a single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively)[1][2]. This results in a characteristic isotopic signature in the mass spectrum: any ion containing the bromine atom will appear as a pair of peaks (a doublet) of nearly 1:1 intensity, separated by 2 mass-to-charge units (m/z)[3][4]. This "M/M+2" pattern is a definitive marker for the presence of a single bromine atom in the molecule or its fragments.
Table 1: Key Physicochemical and Mass Spectrometric Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₄BrNO | Derived from structure |
| Monoisotopic Mass (⁷⁹Br) | 243.026 Da | Calculated |
| Monoisotopic Mass (⁸¹Br) | 245.024 Da | Calculated |
| Key MS Signature | M/M+2 Isotopic Pattern | Presence of one bromine atom[1][3] |
| Functional Groups | Primary Amine, Ether, Aromatic Ring | Dictates ionization and fragmentation behavior |
Experimental Design: Selecting the Right Approach
The choice of ionization source and mass analyzer is critical and depends on the analytical goal, whether it is quantitative analysis in a complex mixture or detailed structural elucidation of the pure substance.
Rationale for Ionization Technique Selection
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Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the method of choice for liquid chromatography-mass spectrometry (LC-MS) applications, such as impurity profiling or pharmacokinetic studies.[5][6] The basic primary amine group on the aniline ring has a high proton affinity, making it readily susceptible to protonation in a typical reversed-phase acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). This results in the formation of a stable and abundant protonated molecule, [M+H]⁺, at m/z 244 and 246, with minimal in-source fragmentation. This is ideal for achieving low limits of detection and accurate quantification.
-
Electron Ionization (EI): EI is a classic "hard" ionization technique, typically coupled with gas chromatography (GC-MS).[5][6] It bombards the analyte with high-energy electrons, inducing extensive and reproducible fragmentation. While this can lead to a weak or absent molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[7][8] EI is unparalleled for structural confirmation and for creating mass spectra that can be compared against spectral libraries.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a valuable alternative for molecules that are less polar and show poor ionization efficiency with ESI.[5][9] It is well-suited for LC-MS and, like ESI, tends to produce a strong protonated molecule, [M+H]⁺.
Rationale for Mass Analyzer Selection
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers are indispensable. They provide accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula and increasing confidence in structural assignments.
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Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for definitive structural elucidation. A specific precursor ion (e.g., the [M+H]⁺ ion at m/z 244) is selected, isolated, and then fragmented through collision-induced dissociation (CID). Analyzing the resulting product ions reveals the connectivity of the molecule, confirming the identity of substituents and their positions.
Protocols and Methodologies
The following protocols represent robust starting points for the analysis of 3-Bromo-5-(2-methylpropoxy)aniline and can be adapted based on available instrumentation.
Overall Analytical Workflow
Caption: General workflow for the mass spectrometric analysis.
Protocol 1: LC-MS/MS Analysis using Positive-Mode ESI
This protocol is optimized for identification and quantification.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute serially with a 50:50 mixture of water and acetonitrile (with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray (+ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Data-Dependent Acquisition): Isolate the top 3 most intense ions per scan for fragmentation. Set collision energy (CID) to a ramp of 15-40 eV to generate a rich product ion spectrum.
-
Protocol 2: GC-MS Analysis using EI
This protocol is designed for definitive structural confirmation.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Data Interpretation and Structural Elucidation
Interpreting the mass spectra is a process of piecing together evidence to confirm the structure.
Analysis of the ESI Mass Spectrum
The primary ion observed will be the protonated molecule, [M+H]⁺ . Due to the bromine isotopes, this will appear as a doublet at m/z 244.041 and m/z 246.039 with a ~1:1 intensity ratio. HRMS data is crucial here to confirm the elemental composition of C₁₀H₁₅BrNO⁺.
Analysis of the EI Mass Spectrum and Fragmentation
The EI spectrum will be more complex but highly informative. The molecular ion, M⁺• , should be visible at m/z 243/245 . The subsequent fragmentation provides a roadmap of the molecule's structure.
Table 2: Predicted Key Fragment Ions in EI Mass Spectrum
| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure/Formula | Fragmentation Pathway |
| 243 / 245 | [C₁₀H₁₄BrNO]⁺• | Molecular Ion (M⁺•) |
| 186 / 188 | [C₆H₆BrNO]⁺• | α-cleavage at the ether oxygen with loss of an isobutyl radical (•C₄H₉) |
| 187 / 189 | [C₆H₇BrNO]⁺• | McLafferty-type rearrangement with loss of isobutene (C₄H₈) |
| 164 | [C₁₀H₁₄NO]⁺ | Loss of a bromine radical (•Br) |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO from a benzoyl-type cation, formed after initial cleavages |
| 57 | [C₄H₉]⁺ | Isobutyl cation, formed from cleavage of the ether bond |
Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation pathways under EI conditions.
The most characteristic fragmentation for ethers is α-cleavage, making the loss of the isobutyl radical (•C₄H₉, 57 Da) to form the ion at m/z 186/188 a highly probable and diagnostic event.[7][8] The appearance of a strong peak at m/z 57 corresponding to the stable tertiary isobutyl cation would further corroborate this structure. The loss of a bromine radical is also a common fragmentation pathway for bromo-aromatic compounds.[8][10]
Applications in Pharmaceutical Development
The precise mass spectrometric analysis of 3-Bromo-5-(2-methylpropoxy)aniline is vital throughout the drug development pipeline:
-
Impurity Profiling: LC-MS/MS can detect, identify, and quantify process-related impurities or degradants, even at trace levels, which is a regulatory requirement.[11][12]
-
Reaction Monitoring: The speed of MS analysis allows chemists to monitor the progress of synthetic reactions in real-time, optimizing reaction conditions and yield.
-
Metabolite Identification: In preclinical studies, LC-HRMS is used to identify the metabolic fate of drug candidates by detecting and structuring metabolites in biological matrices.
Conclusion
The mass spectrometric analysis of 3-Bromo-5-(2-methylpropoxy)aniline is a multi-faceted task that leverages a suite of modern MS techniques. The molecule's inherent bromine isotopic signature provides a powerful diagnostic tool for its identification in any spectrum. A strategic approach, employing soft ionization (ESI) for sensitive quantification and hard ionization (EI) for detailed structural elucidation, provides a complete analytical picture. By combining high-resolution mass measurement with tandem MS fragmentation studies, researchers can characterize this important synthetic intermediate with the highest degree of confidence, ensuring the quality and integrity of the data that underpins the drug development process.
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